N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chloro-2,5-dimethoxyaniline+dodecanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives such as N-(4-amino-2,5-dimethoxyphenyl)dodecanamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This structural feature differentiates it from other similar compounds, making it a valuable candidate for specific applications in research and industry.
Properties
Molecular Formula |
C20H32ClNO3 |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide |
InChI |
InChI=1S/C20H32ClNO3/c1-4-5-6-7-8-9-10-11-12-13-20(23)22-17-15-18(24-2)16(21)14-19(17)25-3/h14-15H,4-13H2,1-3H3,(H,22,23) |
InChI Key |
SGHSADYYXXJTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
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